Rilpivirine

HIV-1 NNRTI Antiviral Potency

Rilpivirine (TMC278) is the essential NNRTI for HIV resistance research, retaining sub-nanomolar potency against K103N, L100I, and G190S mutants that defeat first-generation agents. Its high genetic barrier to resistance, long plasma half-life, and unique suitability for long-acting injectable nanosuspension formulation distinguish it from efavirenz and nevirapine. It also serves as a validated CYP3A4 probe substrate for DDI studies. For research requiring clinically predictive NNRTI pharmacology, rilpivirine is non-substitutable.

Molecular Formula C22H18N6
Molecular Weight 366.4 g/mol
CAS No. 500287-72-9
Cat. No. B1684574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRilpivirine
CAS500287-72-9
Synonyms278, TMC
HCl, Rilpivirine
Hydrochloride, Rilpivirine
R278474
Rilpivirine
Rilpivirine HCl
Rilpivirine Hydrochloride
TMC 278
TMC-278
TMC278
Molecular FormulaC22H18N6
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N
InChIInChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3+
InChIKeyYIBOMRUWOWDFLG-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white to grey solid powder
Solubility0.1mg/ml
Readily soluble in DSMO (> 50 mg/mL);  moderately soluble in PEG 400 (40 mg/mL). Practically insoluble in water (20 mg/mL, pH 7.0)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rilpivirine (CAS 500287-72-9): Procurement and Selection Guide for a Second-Generation NNRTI


Rilpivirine (TMC278, RPV) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection in combination with other antiretroviral agents . It belongs to the diarylpyrimidine (DAPY) class, designed to retain potent antiviral activity against a broad range of HIV-1 strains, including many with common NNRTI resistance-associated mutations that compromise first-generation agents [1]. Its long plasma half-life enables once-daily oral dosing and underpins its unique utility as a long-acting injectable formulation when co-administered with cabotegravir [2].

Rilpivirine (CAS 500287-72-9): Why Generic NNRTI Substitution Is Not Equivalent


Generic substitution within the NNRTI class is precluded by critical differences in potency against drug-resistant viral strains and unique pharmacokinetic liabilities. First-generation NNRTIs like efavirenz and nevirapine exhibit a low genetic barrier to resistance and are ineffective against common single-point mutations, such as K103N [1]. In contrast, rilpivirine retains sub-nanomolar potency against many of these clinically prevalent variants [2]. Furthermore, rilpivirine's bioavailability is highly dependent on gastric pH and co-administration with a meal, and it is exclusively metabolized by CYP3A4, creating a specific drug-drug interaction (DDI) profile that differs significantly from other NNRTIs [3]. Therefore, interchange based solely on class membership risks virologic failure, unexpected toxicity, or clinically significant DDIs.

Rilpivirine (CAS 500287-72-9): Head-to-Head Comparative Evidence for Procurement Decisions


Rilpivirine vs. Efavirenz and Nevirapine: Superior Potency Against Wild-Type HIV-1

Rilpivirine demonstrates significantly greater intrinsic antiviral activity against wild-type HIV-1 compared to first-generation NNRTIs. In cell-based assays, the effective concentration required to inhibit 50% of viral replication (EC50) is substantially lower for rilpivirine [1]. This sub-nanomolar potency is a hallmark of second-generation diarylpyrimidines and translates to a higher inhibitory quotient at clinically achievable concentrations [2].

HIV-1 NNRTI Antiviral Potency

Rilpivirine vs. Efavirenz: Retained Potency Against the Key K103N Resistance Mutation

The K103N mutation in HIV-1 reverse transcriptase is a primary mechanism of resistance to first-generation NNRTIs like efavirenz and nevirapine. Rilpivirine was specifically designed to overcome this. In head-to-head in vitro studies, the presence of the K103N mutation caused a nearly complete loss of activity for efavirenz, while rilpivirine maintained its full potency, with an EC50 value essentially unchanged from its wild-type activity [1][2].

HIV-1 NNRTI Resistance K103N Mutation

Rilpivirine vs. Efavirenz: Pharmacokinetic Half-Life Comparison and Clinical Implications

Rilpivirine exhibits a prolonged elimination half-life of approximately 50 hours, which supports its once-daily oral dosing regimen [1]. This pharmacokinetic profile is similar to that of efavirenz (52-76 hours) [2] but is achieved at a substantially lower daily dose (25 mg vs. 600 mg). The long half-life of rilpivirine is also the fundamental property that enables its formulation as a long-acting injectable nanosuspension, a therapeutic modality not achievable with first-generation NNRTIs [3].

Pharmacokinetics Half-Life Once-Daily Dosing

Rilpivirine Long-Acting Formulation: A Differentiated Therapeutic Modality vs. Daily Oral NNRTIs

Rilpivirine's physicochemical properties permit its formulation as a long-acting (LA) injectable nanosuspension, which, in combination with cabotegravir LA, constitutes the first and only complete injectable regimen for HIV-1 maintenance therapy [1]. Phase 3 clinical trials have demonstrated that this two-drug, every-two-month injectable regimen is non-inferior to standard daily oral antiretroviral therapy in maintaining virologic suppression [2]. This represents a fundamental shift in treatment paradigm not possible with any other marketed NNRTI.

Long-Acting Injectable Cabotegravir Adherence

Rilpivirine vs. Efavirenz: Distinct Cytochrome P450-Mediated Drug-Drug Interaction Profiles

Rilpivirine's metabolic pathway is distinct from that of efavirenz, leading to a different and clinically significant drug-drug interaction (DDI) profile. Rilpivirine is predominantly metabolized by CYP3A4, and its plasma concentrations are substantially reduced by strong CYP3A4 inducers (e.g., rifampin) and increased by inhibitors, though the latter is not clinically relevant [1]. In contrast, efavirenz is a mixed inducer/inhibitor primarily metabolized by CYP2B6, with CYP3A4 playing a secondary role [2]. This difference is critical when selecting an NNRTI for studies involving co-administered drugs.

Drug-Drug Interactions CYP3A4 Metabolism

Rilpivirine Oral Bioavailability: Critical Food Effect for Formulation and Dosing Studies

The oral bioavailability of rilpivirine is highly dependent on co-administration with a meal. Taking rilpivirine under fasting conditions or with only a protein-rich drink results in a significant decrease in systemic exposure compared to intake with a normal or high-fat meal [1]. This pronounced food effect is a critical parameter for any study involving oral administration, as it dictates the need for strict dietary controls to achieve consistent drug levels [2].

Bioavailability Food Effect Formulation Science

Rilpivirine (CAS 500287-72-9): High-Impact Research and Development Application Scenarios


In Vitro Studies of NNRTI Resistance Mechanisms and Viral Fitness

Rilpivirine is the preferred research tool for investigating HIV-1 resistance to NNRTIs due to its high potency and retained activity against key single-point mutations like K103N. Researchers should select rilpivirine over efavirenz or nevirapine to study viral evolution pathways in the presence of a high-genetic-barrier inhibitor or to perform phenotypic susceptibility testing on clinical isolates suspected of harboring NNRTI resistance [1]. Its sub-nanomolar EC50 also makes it ideal for high-throughput screening assays designed to identify novel compounds with synergistic activity.

Formulation Development and Pharmacokinetic Modeling of Long-Acting Injectable Antiretrovirals

Rilpivirine is the essential NNRTI component for any research program focused on long-acting injectable (LAI) antiretroviral drug delivery. Its physicochemical properties and long half-life enable its formulation as a nanosuspension for intramuscular injection, a characteristic not shared by other NNRTIs. Procurement is justified for studies involving novel LAI formulation development, in vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling of sustained-release depots, or preclinical efficacy testing of injectable combination products [2].

Clinical Pharmacology Studies of Drug-Drug Interactions with CYP3A4 Substrates

Rilpivirine serves as a well-characterized and clinically relevant probe substrate for CYP3A4-mediated drug-drug interaction (DDI) studies. Its metabolism is almost exclusively dependent on this pathway, and its exposure is predictably altered by strong CYP3A4 inducers and inhibitors. Researchers designing DDI trials or in vitro metabolism studies should procure rilpivirine for use as a reference compound to evaluate the perpetrator potential of new chemical entities or to study the impact of genetic polymorphisms and disease states on CYP3A4 activity [3].

Implementation Science Research on Differentiated HIV Service Delivery Models

As the backbone of the only complete long-acting injectable regimen for HIV, rilpivirine is a cornerstone for implementation science research. Studies investigating patient preferences, adherence, cost-effectiveness, and real-world effectiveness of less frequent dosing strategies rely on the existence of a rilpivirine-based injectable option. Procurement of rilpivirine for such studies is necessary to evaluate the feasibility and impact of integrating long-acting therapies into diverse clinical and community settings, as exemplified by the IMPALA trial in sub-Saharan Africa [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rilpivirine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.